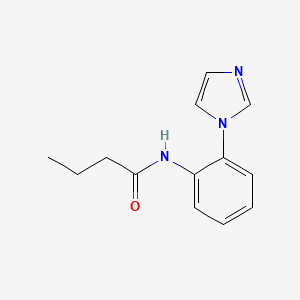
n-(2-(1h-Imidazol-1-yl)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-1-yl)phenyl)butyramide is a compound that features an imidazole ring, a phenyl group, and a butyramide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)phenyl)butyramide typically involves the formation of the imidazole ring followed by the attachment of the phenyl and butyramide groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nickel, can facilitate the cyclization process and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Imidazol-1-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The phenyl and butyramide groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce new functional groups onto the phenyl or butyramide moieties .
Applications De Recherche Scientifique
N-(2-(1H-Imidazol-1-yl)phenyl)butyramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or infection, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Omeprazole: An antiulcer agent that also contains an imidazole ring.
Uniqueness
N-(2-(1H-Imidazol-1-yl)phenyl)butyramide is unique due to its specific combination of the imidazole ring, phenyl group, and butyramide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
N-(2-imidazol-1-ylphenyl)butanamide |
InChI |
InChI=1S/C13H15N3O/c1-2-5-13(17)15-11-6-3-4-7-12(11)16-9-8-14-10-16/h3-4,6-10H,2,5H2,1H3,(H,15,17) |
Clé InChI |
WTYYZJDYWJCCTH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


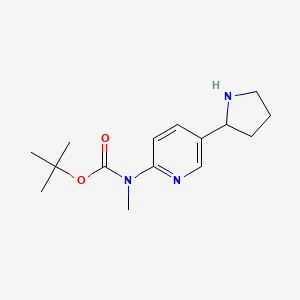
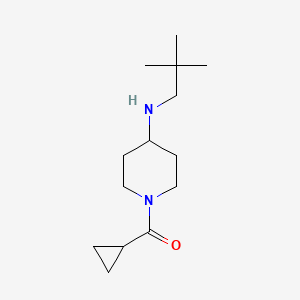


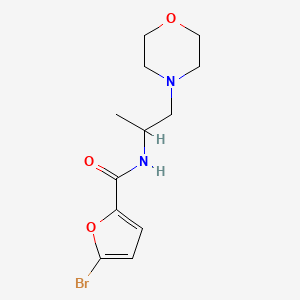
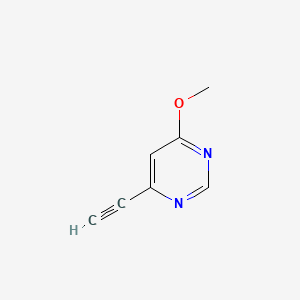
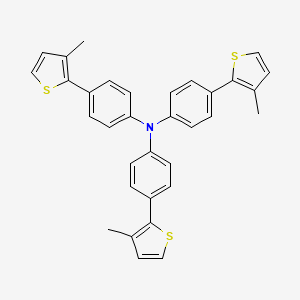


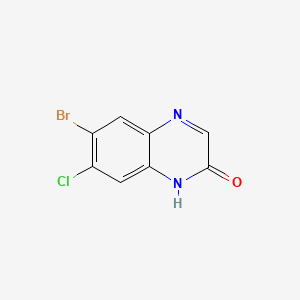

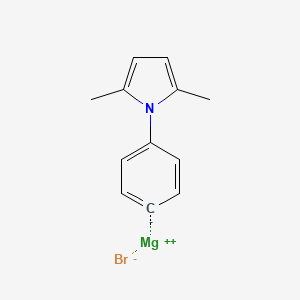
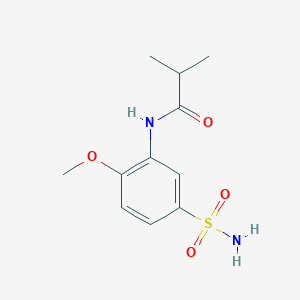
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)
